

In-Depth Technical Guide: (2-Bromoethoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethoxy)-tert-butyldimethylsilane

Cat. No.: B108353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight of **(2-Bromoethoxy)-tert-butyldimethylsilane**, a key reagent in synthetic organic chemistry. This document includes a detailed breakdown of its molecular weight, an experimental protocol for a representative reaction, and a visualization of the synthetic workflow.

Molecular Weight and Physicochemical Data

(2-Bromoethoxy)-tert-butyldimethylsilane is a silyl ether derivative utilized in various chemical syntheses, particularly as a protecting group and an alkylating agent. Its precise molecular weight is crucial for stoichiometric calculations in reaction planning and for analytical characterization of reaction products.

Quantitative Data Summary

The molecular formula for **(2-Bromoethoxy)-tert-butyldimethylsilane** is $C_8H_{19}BrOSi$. Its molecular weight is 239.23 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) The table below provides a detailed calculation of the molecular weight based on the standard atomic weights of its constituent elements.

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Subtotal (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	19	1.008	19.152
Bromine	Br	1	79.904	79.904
Oxygen	O	1	15.999	15.999
Silicon	Si	1	28.085	28.085
Total		239.228		

Note: The total calculated molecular weight may vary slightly from reported values due to rounding of atomic weights.

Representative Experimental Protocol: N-Alkylation

(2-Bromoethoxy)-tert-butyldimethylsilane is frequently used as an alkylating agent. A representative application is the N-alkylation of heterocyclic amines, such as indoles or piperazines. The following protocol details a general procedure for the N-alkylation of 5-piperazin-1-yl-1H-indole with **(2-Bromoethoxy)-tert-butyldimethylsilane**.

Synthesis of 5-(4-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole

Objective: To synthesize 5-(4-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole via N-alkylation of 5-piperazin-1-yl-1H-indole.

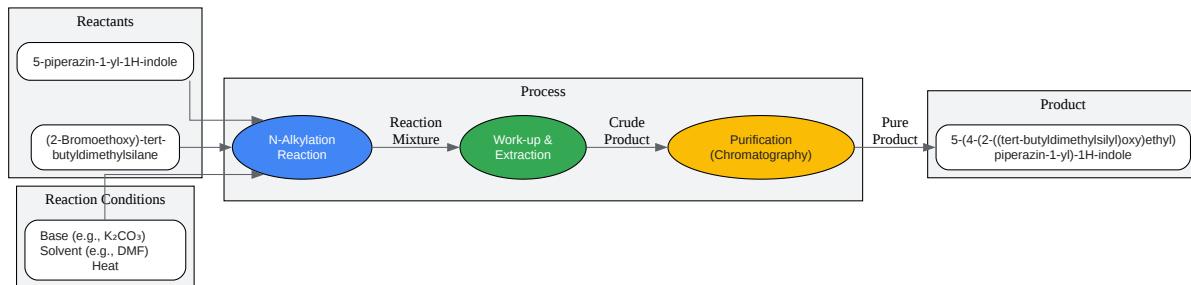
Materials and Reagents:

- 5-piperazin-1-yl-1H-indole
- **(2-Bromoethoxy)-tert-butyldimethylsilane**
- Anhydrous N,N-Dimethylformamide (DMF)

- Potassium Carbonate (K_2CO_3) or another suitable base (e.g., Sodium Hydride)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium chloride solution (Brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Syringes
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Thin-layer chromatography (TLC) plates and chamber


Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-piperazin-1-yl-1H-indole (1.0 equivalent) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.
- Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

- **Alkylation:** Slowly add **(2-Bromoethoxy)-tert-butyldimethylsilane** (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole.

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the N-alkylation of 5-piperazin-1-yl-1H-indole with **(2-Bromoethoxy)-tert-butyldimethylsilane**.

[Click to download full resolution via product page](#)

Caption: N-Alkylation experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. Bromine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: (2-Bromoethoxy)-tert-butyldimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108353#2-bromoethoxy-tert-butyldimethylsilane-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com